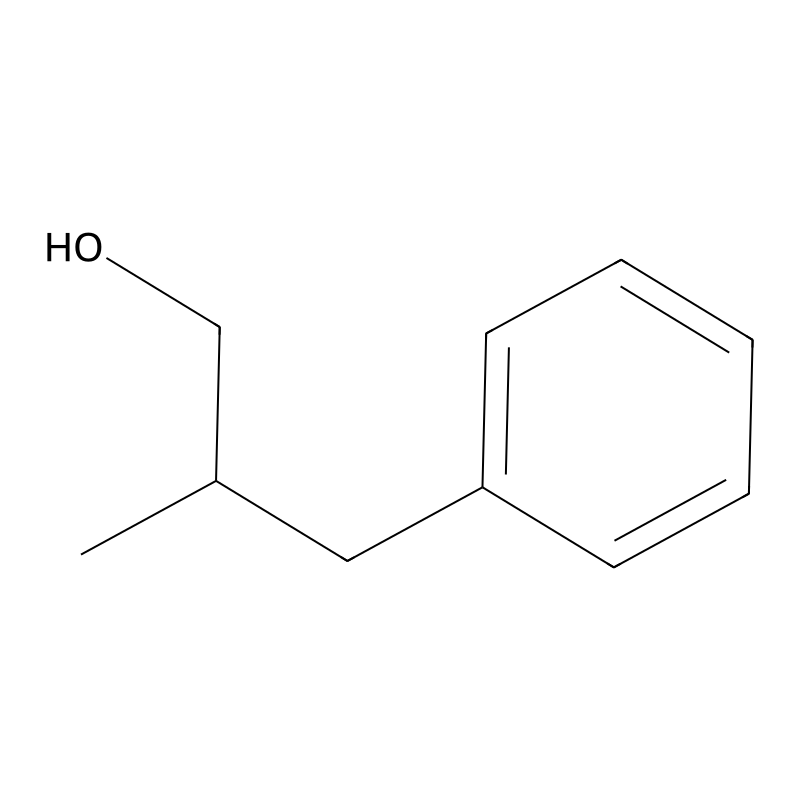2-Methyl-3-phenylpropanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Asymmetric Reduction of Cinnamaldehyde Derivatives
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Methyl-3-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol . It is also used in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
2-Methyl-3-phenylpropanol is an organic compound characterized by its branched structure, consisting of a propanol backbone with a methyl group and a phenyl group attached. Its molecular formula is C11H16O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
- Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanal or further to carboxylic acids, depending on the conditions used. For instance, oxidation with acetic acid bacteria can yield (R)-2-methyl-3-phenylpropionic acid .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.
- Biotransformation: Microbial processes can also convert this compound into various derivatives, showcasing its versatility in synthetic biology .
The biological activity of 2-Methyl-3-phenylpropanol is of interest due to its potential effects on microbial growth and metabolism. Studies indicate that it can be utilized in microbial synthesis pathways, where strains like Saccharomyces cerevisiae convert it into optically pure derivatives . Additionally, it exhibits properties that may influence cell signaling and metabolic pathways.
Several methods are available for synthesizing 2-Methyl-3-phenylpropanol:
- Grignard Reaction: A common laboratory method involves the reaction of magnesium with halogenated compounds in an inert atmosphere, followed by the addition of isobutyraldehyde .
- Biotransformation: Utilizing specific strains of bacteria or yeast can yield optically pure forms of this compound through enzymatic processes. For example, using Rhizopus oryzae for kinetic resolution has shown promising results .
- Direct Reduction: The reduction of corresponding ketones or aldehydes using reducing agents can also lead to the formation of 2-Methyl-3-phenylpropanol.
The applications of 2-Methyl-3-phenylpropanol span various industries:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
- Fragrance and Flavoring: Its pleasant aromatic properties make it suitable for use in perfumes and food flavorings.
- Chemical Synthesis: It acts as a building block for more complex organic compounds in research and industrial settings.
Interaction studies involving 2-Methyl-3-phenylpropanol focus on its metabolic pathways and interactions with enzymes. Research has demonstrated that specific microbial strains can selectively convert this compound into valuable metabolites, highlighting its role in biocatalysis and potential therapeutic applications .
Several compounds share structural similarities with 2-Methyl-3-phenylpropanol, making them relevant for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-phenylpropanol | C11H16O | Exhibits different reactivity due to the position of the hydroxyl group. |
| 1-Phenylpropan-1-ol | C9H12O | Lacks the methyl branch, resulting in different physical properties. |
| 3-Methyl-1-butanol | C5H12O | A simpler alcohol structure without aromaticity. |
Uniqueness
The unique aspect of 2-Methyl-3-phenylpropanol lies in its combination of a branched alkane structure with an aromatic ring, which confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in both chemical synthesis and biotransformation processes sets it apart from simpler alcohols or aliphatic compounds.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








